Fasudil

Catalog No.
S527785
CAS No.
103745-39-7
M.F
C14H17N3O2S
M. Wt
291.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fasudil

CAS Number

103745-39-7

Product Name

Fasudil

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

InChI

InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2

InChI Key

NGOGFTYYXHNFQH-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Solubility

Soluble in DMSO

Synonyms

1-(5-isoquinolinesulfonyl)homopiperazine, AT 877, AT-877, AT877, fasudil, fasudil hydrochloride, fasudil mesylate, HA 1077, HA-1077

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Description

The exact mass of the compound Fasudil is 291.1041 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fasudil, a specific inhibitor of Rho-associated protein kinase (ROCK), has emerged as a promising tool in human pluripotent stem cell (hPSC) research []. Traditionally, Y-27632 has been the primary ROCK inhibitor used in this field. However, Fasudil offers several advantages:

  • Cost-effectiveness

    Fasudil is a more affordable alternative to Y-27632 [].

  • Improved hPSC survival

    Studies have shown that Fasudil enhances hPSC growth following thawing and passaging, similar to Y-27632 []. This improved survival is crucial for maintaining healthy stem cell lines for research purposes.

  • Preservation of pluripotency and differentiation

    Fasudil does not appear to affect the pluripotent state of hPSCs, meaning they retain their ability to differentiate into various cell types []. This is essential for generating the specific cell lines needed for different research applications.

  • Enhanced differentiation potential

    Fasudil may even promote differentiation in certain contexts. For instance, research suggests it can improve retinal pigment epithelium (RPE) differentiation and the survival of neural crest cells (NCCs) during differentiation [].

Fasudil is a potent Rho-kinase inhibitor and vasodilator, primarily used in the treatment of cerebral vasospasm, particularly following subarachnoid hemorrhage. Its chemical formula is C₁₄H₁₇N₃O₂S, with a molar mass of 291.37 g/mol. The compound exhibits a complex mechanism of action, primarily through the inhibition of Rho-associated protein kinase, which plays a crucial role in regulating vascular smooth muscle contraction and remodeling .

Fasudil's primary mechanism of action involves inhibiting Rho-kinase, an enzyme that plays a role in regulating smooth muscle contraction and cell motility []. By inhibiting this enzyme, Fasudil can cause relaxation of blood vessels, hence its vasodilator properties []. This mechanism is being explored for various medical applications [, ].

, including:

  • Hydrochloride Formation: When reacted with hydrochloric acid, it forms fasudil hydrochloride, enhancing its solubility and bioavailability .
  • Hydroxylation: Fasudil is metabolized to hydroxyfasudil, which is an active metabolite with a longer half-life (approximately 4.66 hours) compared to fasudil's half-life of 0.76 hours .
  • Phosphorylation: Fasudil phosphorylates several proteins involved in cellular signaling pathways, including JIP3 and CDC25B, impacting processes like cell migration and differentiation .

Fasudil exhibits several biological activities:

  • Vasodilation: It promotes vasodilation by increasing the expression of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide production .
  • Neuroprotection: The compound has shown potential in improving cognitive functions and memory in models of neurodegenerative diseases by inhibiting α-synuclein aggregation, a hallmark of conditions like Parkinson's disease .
  • Anti-inflammatory Effects: Fasudil acts as a suppressor of inflammatory cell migration by modulating the phosphorylation and stability of phosphatase and tensin homolog (PTEN) .

Fasudil can be synthesized through various methods, including:

  • Multi-step Synthesis: Starting from simpler organic compounds, several steps involving functional group transformations lead to the final product.
  • Reactions with Hydrochloric Acid: The synthesis of fasudil hydrochloride involves reacting fasudil with hydrochloric acid to enhance its pharmacological properties .

Fasudil has several clinical applications:

  • Cerebral Vasospasm Treatment: It is primarily used to manage cerebral vasospasm post-subarachnoid hemorrhage.
  • Pulmonary Hypertension: The drug has been effective in treating pulmonary hypertension by promoting vasodilation in pulmonary arteries .
  • Neurodegenerative Diseases: Research indicates its potential use in treating age-related cognitive decline and neurodegenerative disorders due to its effects on α-synuclein aggregation .

Fasudil interacts with various drugs and biological pathways:

  • Neuromuscular Blockers: It may enhance the neuromuscular blocking effects of certain agents like metocurine .
  • Protein Kinase Inhibition: Fasudil inhibits multiple kinases involved in cell signaling, affecting processes like cell growth and migration .
  • Endothelial Function: By increasing eNOS levels, fasudil enhances endothelial function and nitric oxide availability, crucial for vascular health .

Fasudil shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameChemical FormulaPrimary UseUnique Features
RipasudilC₁₄H₁₈ClN₃O₂STreatment of glaucomaSelective Rho kinase inhibitor for ocular use
Y27632C₁₄H₁₈N₂O₂SResearch tool for studying Rho kinaseHighly selective for Rho-associated protein kinases
H1152C₂₁H₂₃N₃O₂SExperimental use in cancer researchMore potent than fasudil against Rho kinase

Uniqueness of Fasudil

Fasudil is distinguished by its dual action as both a Rho-kinase inhibitor and a vasodilator, making it particularly effective in treating conditions associated with vascular dysfunction. Its ability to directly inhibit α-synuclein aggregation sets it apart from other Rho-kinase inhibitors, positioning it as a candidate for neuroprotective therapies .

Myocardial Ischemia-Reperfusion Injury Models

Fasudil has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury through multiple mechanisms involving Rho-associated protein kinase inhibition. A comprehensive systematic review and meta-analysis of nineteen studies involving four hundred animals revealed consistent protective effects across diverse experimental conditions [1] [2].

Infarct Size Reduction and Cardiac Function Preservation

In animal models of myocardial ischemia-reperfusion injury, fasudil treatment resulted in significant reduction of myocardial infarct size compared to control groups [1] [2]. The meta-analysis demonstrated statistically significant improvements in cardiac enzymes, including creatine kinase and lactate dehydrogenase levels, alongside reduced cardiac troponin T concentrations [1]. Both systolic and diastolic functions showed significant improvement following fasudil administration, with increased degree of decline in the ST-segment, indicating enhanced cardiac recovery [2].

The cardioprotective mechanisms of fasudil involve improvement in coronary vasodilation through activation of the phosphatidylinositol 3-kinase/protein kinase B/endothelial nitric oxide synthase pathway [2]. Studies have shown that fasudil enhances phosphorylation of protein kinase B and endothelial nitric oxide synthase, resulting in increased nitric oxide production and subsequent coronary vasodilation [3]. This vasodilatory effect contributes to improved myocardial perfusion during reperfusion phases.

Molecular Signaling Pathways

Fasudil exerts its cardioprotective effects through differential activation of survival signaling pathways. During early reperfusion phases, both phosphatidylinositol 3-kinase/protein kinase B and Janus kinase 2/signal transducer and activator of transcription 3 pathways contribute equally to cardiac protection [4]. However, at later reperfusion timepoints, the Janus kinase 2/signal transducer and activator of transcription 3 pathway becomes predominantly responsible for maintaining sarco-endoplasmic reticulum calcium-ATPase expression and activity [4].

The compound significantly attenuates endoplasmic reticulum stress by reducing C/EBP homologous protein, Caspase-12, and c-Jun N-terminal kinase activation [4]. Additionally, fasudil improves sarco-endoplasmic reticulum calcium-ATPase activity, which is closely associated with decreased temporal activation of endoplasmic reticulum stress and infarct size changes [5] [4].

Oxidative Stress and Inflammation Modulation

Fasudil demonstrates potent antioxidant properties in ischemia-reperfusion models. The compound reduces oxidative stress through suppression of myosin regulatory light chain/NADPH oxidase 2 pathway, leading to decreased hydrogen peroxide production [6]. In cardiomyocytes, fasudil treatment significantly increases antioxidant enzyme activities, including superoxide dismutase, catalase, and glutathione peroxidase, while decreasing malondialdehyde content [7].

The anti-inflammatory effects of fasudil involve inhibition of nuclear factor kappa B signaling pathway, resulting in reduced transcriptional activity and decreased phosphorylation of inhibitor of nuclear factor kappa B [8]. This leads to diminished expression of inflammatory mediators and reduced neutrophil migration to ischemic tissues [9].

Study ParameterControl GroupFasudil GroupStatistical Significance
Myocardial Infarct Size ReductionBaselineSignificantly ReducedP < 0.05
Cardiac Enzymes (CK, LDH)ElevatedSignificantly LowerP < 0.05
Cardiac Troponin TElevatedSignificantly LowerP < 0.05
Systolic Function ImprovementImpairedSignificantly ImprovedP < 0.05
Diastolic Function ImprovementImpairedSignificantly ImprovedP < 0.05
ST-segment DeclineReducedSignificantly IncreasedP < 0.05

Vascular Remodeling and Endothelial Function

Fasudil exhibits profound effects on vascular remodeling and endothelial function through inhibition of Rho-associated protein kinase activity. Clinical and preclinical studies have demonstrated significant improvements in endothelial dysfunction associated with various cardiovascular pathologies.

Endothelial Function Enhancement

In patients with coronary artery disease, fasudil treatment for one month significantly improved flow-mediated endothelium-dependent vasodilation from 9.4 ± 1.9% to 13.4 ± 1.9% [10] [11]. This improvement was directly correlated with the degree of Rho-associated protein kinase inhibition, with greater kinase inhibition associated with larger improvements in endothelial function [11]. Importantly, fasudil reduced Rho-associated protein kinase activity by 59 ± 18% in coronary artery disease patients but had minimal effects in healthy controls [10].

The mechanism underlying endothelial function improvement involves upregulation of endothelial nitric oxide synthase expression and activity. In spontaneously hypertensive rats, fasudil treatment significantly normalized both endothelial nitric oxide synthase and phosphorylated endothelial nitric oxide synthase protein levels, which were significantly reduced in hypertensive conditions [12] [13]. This normalization was achieved without significant changes in endothelial nitric oxide synthase gene expression, suggesting post-translational regulatory mechanisms [13].

Vascular Smooth Muscle Cell Regulation

Fasudil effectively modulates vascular smooth muscle cell contractility through inhibition of myosin light chain phosphorylation. In spontaneously hypertensive rats, the compound significantly corrected hypercontractility and restored relaxation responses in aortic preparations [12]. This was accompanied by significant inhibition of elevated Rho-associated protein kinase activity and normalization of myosin light chain and phosphorylated myosin light chain protein levels [13].

The compound also demonstrates significant effects on vascular remodeling processes. In a mouse model of flow-induced vascular remodeling using partial carotid artery ligation, fasudil prevented intima-media thickness and neointima formation [14] [15]. The treatment reduced vascular smooth muscle cell proliferation and inflammation of vessel walls while decreasing expression of Rho-associated protein kinase 1 and phosphorylated myosin light chain [14].

Angiogenesis and Endothelial Cell Function

Fasudil exhibits complex effects on angiogenic processes depending on the pathological context. In tumor angiogenesis models, the compound inhibited vascular endothelial growth factor-induced endothelial cell migration, viability, and tube formation [16]. This antiangiogenic effect was mediated through loss of stress fiber formation, focal adhesion assembly, and suppression of tyrosine phosphorylation of focal adhesion proteins [16].

Conversely, in therapeutic angiogenesis applications, fasudil increased endothelial progenitor cell numbers in culture systems while maintaining their functional properties for migration and incorporation into capillary-like structures [17]. This suggests tissue-specific and context-dependent effects of Rho-associated protein kinase inhibition on angiogenic processes.

Study ParameterBaseline/ControlFasudil TreatmentP ValueStudy Population
Flow-Mediated Vasodilation (CAD patients)9.4 ± 1.9%13.4 ± 1.9%P = 0.001CAD patients (n=13)
Flow-Mediated Vasodilation (Healthy controls)11.3 ± 1.4%7.7 ± 1.1%P = 0.07Healthy controls (n=16)
Mean Arterial Blood Pressure (SHR)ElevatedSignificantly DecreasedP < 0.05SHR rats
Rho Kinase Activity Reduction (CAD)ElevatedReduced by 59 ± 18%P = 0.001CAD patients (n=13)
eNOS Protein Expression (SHR)Significantly LowerSignificantly NormalizedP < 0.05SHR rats
Phospho-eNOS Levels (SHR)Significantly LowerSignificantly NormalizedP < 0.05SHR rats

Hemodynamic Effects in Hypertensive Pathologies

Fasudil demonstrates significant therapeutic potential in various forms of pulmonary and systemic hypertension through mechanisms involving Rho-associated protein kinase inhibition and modulation of vasoactive mediators.

Pulmonary Hypertension Models

In hypoxic pulmonary hypertension models, fasudil treatment effectively reduced right ventricular systolic pressure and inhibited right ventricular hypertrophy development [18] [19]. The compound significantly decreased the right ventricle to left ventricle plus septum weight ratio, indicating prevention of right heart remodeling [18]. Morphological analysis revealed that fasudil attenuated pulmonary vascular structure remodeling of pulmonary arterioles, with notable reductions in wall thickness percentage and wall area percentage [18] [20].

The hemodynamic improvements were accompanied by stabilization of angiotensin-(1-7) expression and escalation of angiotensin-converting enzyme 2 expression, while reducing hypoxia-inducible factor-1α expression [18]. These molecular changes suggest modulation of the renin-angiotensin-aldosterone system as a key mechanism in fasudil-mediated pulmonary hypertension improvement.

Systemic Hypertension Effects

In spontaneously hypertensive rat models, fasudil treatment for six weeks significantly decreased mean arterial blood pressure while having no effect on systolic blood pressure [12] [13]. The selective effect on diastolic pressure suggests specific targeting of vascular tone regulation rather than general cardiovascular depression. Heart rate remained unchanged, indicating preserved cardiac chronotropic function [13].

The antihypertensive effects were associated with significant improvements in vascular reactivity. Fasudil corrected the hypercontractility observed in hypertensive vessels and restored normal relaxation responses to vasodilatory stimuli [12]. These functional improvements correlated with normalized endothelial nitric oxide synthase expression and reduced Rho-associated protein kinase activity [13].

Large Animal Model Validation

Studies in porcine models of pulmonary hypertension have confirmed the translational potential of fasudil for hemodynamic improvement. In a chronic and acute microsphere-induced pulmonary hypertension model, fasudil administration resulted in a twelve percent decrease in right ventricular pressure when given alone [21]. When combined with the homing peptide CAR, the pulmonary vasodilatory effect was enhanced to twenty-two percent reduction in right ventricular pressure [21].

The selectivity for pulmonary versus systemic circulation was demonstrated by differential effects on aortic pressure. While fasudil caused transient decreases in aortic pressure followed by prompt recovery to baseline, the right ventricular pressure decrease was progressive and sustained [21]. This selectivity profile suggests potential for clinical application with reduced systemic hypotensive side effects.

Endothelial Cell Protection

Fasudil preserves lung endothelial function and reduces pulmonary vascular remodeling through multiple mechanisms. In end-stage pulmonary hypertension with left heart disease models, four-week fasudil treatment reversed hemodynamic disorders and prevented pulmonary vascular remodeling [22]. The compound decreased endothelin-1 protein levels and endothelin A receptor mRNA expression while promoting nitric oxide production [22].

Light and transmission electron microscopy studies revealed that fasudil intervention improved pulmonary vascular remodeling and relieved pulmonary arteriole endothelial cell injury [20] [23]. The treatment reduced proliferation and swelling of smooth muscle cells and decreased collagen fiber proliferation, indicating comprehensive protection against structural vascular changes [20].

Study ParameterControl/HypoxiaFasudil TreatmentStatistical SignificanceModel Type
Right Ventricular Systolic PressureSignificantly ElevatedSignificantly ReducedP < 0.01Hypoxic PH rats
Right Ventricular Hypertrophy (RV/LV+S)Significantly IncreasedMarkedly InhibitedP < 0.05 to P < 0.01Hypoxic PH rats
Pulmonary Artery Pressure ReductionElevated12-22% ReductionP < 0.0001Porcine PH model
Wall Thickness Percentage (WT%)Significantly IncreasedNotably SmallerP < 0.01Hypoxic PH rats
Wall Area Percentage (WA%)Significantly IncreasedSignificantly ReducedP < 0.01Hypoxic PH rats
Angiotensin-(1-7) ExpressionDecreasedStabilized/IncreasedP < 0.05Hypoxic PH rats
ACE2 ExpressionDecreasedEscalatedP < 0.05Hypoxic PH rats
HIF-1α ExpressionIncreasedReducedP < 0.05Hypoxic PH rats

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

291.10414797 g/mol

Monoisotopic Mass

291.10414797 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q0CH43PGXS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AX - Other peripheral vasodilators
C04AX32 - Fasudil

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
ROCK [HSA:6093 9475] [KO:K04514 K17388]

Pictograms

Irritant

Irritant

Other CAS

103745-39-7

Wikipedia

Fasudil

Dates

Last modified: 08-15-2023

Release rate is a key variable affecting the therapeutic effectiveness of liposomal fasudil for the treatment of cerebral ischemia/reperfusion injury

Yosuke Yanagida, Mio Namba, Tatsuya Fukuta, Hirokazu Yamamoto, Mitsuaki Yanagida, Miki Honda, Naoto Oku, Tomohiro Asai
PMID: 32819716   DOI: 10.1016/j.bbrc.2020.07.038

Abstract

Liposomal fasudil as a treatment for cerebral ischemia/reperfusion (I/R) injury has been demonstrated to be effective in animal models due to the high accumulation of liposomes in damaged brain tissue. However, it is still unclear what effect drug release rate has on the treatment of I/R injury, where pathology progresses dramatically in a short time. In the present study, we assessed four formulations of liposomal fasudil. The results of an in vitro drug release assay showed that the release properties of fasudil were changed by varying the lipid composition and internal phase of the liposomes. Based on these results, differences in the transition of fasudil plasma concentration were monitored after the administration of each type of liposomal fasudil in normal rats. A pharmacokinetic study showed that higher levels of drug retention in liposomal fasudil resulted in higher fasudil plasma concentration. Finally, treatment of I/R injury model rats with liposomal fasudil revealed that a mid-level release rate of fasudil from liposomes resulted in the greatest therapeutic effect among the formulations. In conclusion, these results demonstrate that an optimized drug release rate from liposomes enhances the therapeutic effect of fasudil for the treatment of cerebral I/R injury.


Fasudil attenuates glial cell-mediated neuroinflammation via ERK1/2 and AKT signaling pathways after optic nerve crush

Wei Huang, Qianqian Lan, Li Jiang, Wenya Yan, Fen Tang, Chaolan Shen, Hui Huang, Haibin Zhong, Jian Lv, Siming Zeng, Min Li, Zhongxiang Mo, Bing Hu, Ning Liang, Qi Chen, Mingyuan Zhang, Fan Xu, Ling Cui
PMID: 33161529   DOI: 10.1007/s11033-020-05953-y

Abstract

To investigate the functional role of fasudil in optic nerve crush (ONC), and further explore its possible molecular mechanism. After ONC injury, the rats were injected intraperitoneally either with fasudil or normal saline once a day until euthanized. RGCs survival was assessed by retrograde labeling with FluoroGold. Retinal glial cells activation and population changes (GFAP, iba-1) were measured by immunofluorescence. The expressions of cleaved caspase 3 and 9, p-ERK1/2 and p-AKT were detected by western blot. The levels of the pro-inflammatory cytokines were determined using real-time polymerase chain reaction. Fasudil treatment inhibited RGCs apoptosis and reduced RGCs loss demonstrated by the decreased apoptosis-associated proteins expression and the increased fluorogold labeling of RGCs after ONC, respectively. In addition, the ONC + fasudil group compared had a significantly lower expression of GFAP and iba1 compared with the ONC group. The levels of pro-inflammatory cytokines were significantly reduced in the ONC + fasudil group than in the ONC group. Furthermore, the phosphorylation levels of ERK1/2 and AKT (p-ERK1/2 and p-AKT) were obviously elevated by the fasudil treatment. Our study demonstrated that fasudil attenuated glial cell-mediated neuroinflammation by up-regulating the ERK1/2 and AKT signaling pathways in rats ONC models. We conclude that fasudil may be a novel treatment for traumatic optic neuropathy.


Rho kinase inhibitor fasudil reduces l-DOPA-induced dyskinesia in a rat model of Parkinson's disease

Andrea Lopez-Lopez, Carmen M Labandeira, Jose L Labandeira-Garcia, Ana Muñoz
PMID: 32986850   DOI: 10.1111/bph.15275

Abstract

Rho kinase (ROCK) activation is involved in neuroinflammatory processes leading to progression of neurodegenerative diseases such as Parkinson's disease. Furthermore, ROCK plays a major role in angiogenesis. Neuroinflammation and angiogenesis are mechanisms involved in developing l-DOPA-induced dyskinesias (LID). However, it is not known whether ROCK plays a role in LID and whether ROCK inhibitors may be useful against LID.
In rats, we performed short- and long-term dopaminergic lesions using 6-hydroxydopamine and developed a LID model. Effects of dopaminergic lesions and LID on the RhoA/ROCK levels were studied by western blot, real-time PCR analyses and ROCK activity assays in the substantia nigra and striatum. The effects of the ROCK inhibitor fasudil on LID were particularly investigated.
Short-term 6-hydroxydopamine lesions increased nigrostriatal RhoA/ROCK expression, apparently related to the active neuroinflammatory process. However, long-term dopaminergic denervation (completed and stabilized lesions) led to a decrease in RhoA/ROCK levels. Rats with LID showed a significant increase of RhoA and ROCK expression. The development of LID was reduced by the ROCK inhibitor fasudil (10 and 40 mg·kg
), without interfering with the therapeutic effect of l-DOPA. Interestingly, treatment of 40 mg·kg
of fasudil also induced a significant reduction of dyskinesia in rats with previously established LID.
The present results suggest that ROCK is involved in the pathophysiology of LID and that ROCK inhibitors such as fasudil may be a novel target for preventing or treating LID. Furthermore, previous studies have revealed neuroprotective effects of ROCK inhibitors.


Explore Compound Types